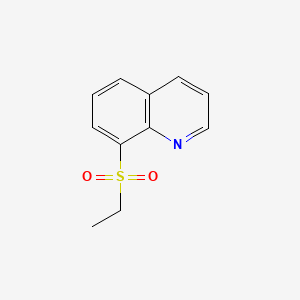

8-(Ethylsulfonyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

103646-26-0 |

|---|---|

Molecular Formula |

C11H11NO2S |

Molecular Weight |

221.274 |

IUPAC Name |

8-ethylsulfonylquinoline |

InChI |

InChI=1S/C11H11NO2S/c1-2-15(13,14)10-7-3-5-9-6-4-8-12-11(9)10/h3-8H,2H2,1H3 |

InChI Key |

KIVAQTZNTPQGBY-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)C1=CC=CC2=C1N=CC=C2 |

Synonyms |

Quinoline, 8-(ethylsulfonyl)- |

Origin of Product |

United States |

Synthetic Methodologies for 8 Ethylsulfonyl Quinoline and Analogues

Multi-Component Reaction Design for Quinoline-Sulfonyl Systems

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecular architectures, including quinoline-sulfonyl systems. rsc.orgresearchgate.net These reactions involve the combination of three or more starting materials in a single synthetic operation to form a final product that incorporates substantial portions of all the initial reactants. rsc.orgresearchgate.net The inherent advantages of MCRs, such as operational simplicity, reduced reaction times, and minimization of waste by avoiding intermediate isolation and purification steps, make them an attractive strategy in organic synthesis. rsc.org

Several established MCRs, including the Povarov, Friedländer, and Doebner-von Miller reactions, have been adapted for the synthesis of diverse quinoline scaffolds. rsc.org The versatility of these methods allows for the introduction of a wide array of functional groups and substitution patterns onto the quinoline core. rsc.org While specific MCRs for the direct synthesis of 8-(ethylsulfonyl)quinoline are not extensively documented, various strategies for constructing quinoline-sulfonyl systems and their analogues have been reported, providing a blueprint for potential synthetic routes.

One notable approach involves a four-component reaction to synthesize β-quinoline allylic sulfones under iron catalysis. acs.org This method assembles 2-methylquinolines, sodium sulfinates, and dimethylacetamide (DMA), where DMA serves as a two-carbon synthon. acs.org This strategy demonstrates the feasibility of incorporating a sulfonyl group into a quinoline structure in a one-pot process.

Another relevant methodology is the copper-catalyzed three-component synthesis of 3-sulfonated quinolines from N-propargylamines and sodium sulfinates. acs.org This reaction proceeds via an electrophilic cyclization, showcasing a direct route to quinolines bearing a sulfonyl moiety at the C3 position.

Furthermore, a one-pot synthesis for 2-methyl-3-(phenylsulfonylmethyl)quinolines has been developed, which involves the oxidation of initially formed 2-methyl-3-(phenylthiomethyl)quinolines. nih.gov Although this is a sequential one-pot process rather than a true MCR, it highlights a practical method for accessing C3-sulfonylated quinolines. nih.gov

The following tables detail examples of multi-component and one-pot reactions used to synthesize quinoline-sulfonyl systems and related derivatives, illustrating the scope and conditions of these synthetic strategies.

Table 1: Four-Component Synthesis of β-Quinoline Allylic Sulfones acs.org

| Entry | 2-Methylquinoline (B7769805) | Sodium Sulfinate | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Methylquinoline | Sodium benzenesulfinate | Fe(acac)₃ | DMA | 85 |

| 2 | 2,6-Dimethylquinoline | Sodium benzenesulfinate | Fe(acac)₃ | DMA | 82 |

| 3 | 2-Methyl-6-methoxyquinoline | Sodium benzenesulfinate | Fe(acac)₃ | DMA | 78 |

| 4 | 2-Methylquinoline | Sodium p-toluenesulfinate | Fe(acac)₃ | DMA | 88 |

| 5 | 2-Methylquinoline | Sodium 4-chlorobenzenesulfinate | Fe(acac)₃ | DMA | 75 |

Reaction Conditions: 2-methylquinoline (0.5 mmol), sodium sulfinate (0.6 mmol), Fe(acac)₃ (10 mol%), DMA (2 mL), 130 °C, 12 h.

Table 2: Copper-Catalyzed Three-Component Synthesis of 3-Sulfonated Quinolines acs.org

| Entry | N-Propargylamine | Sodium Sulfinate | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-Propargylaniline | Sodium benzenesulfinate | Cu(OAc)₂ | DMSO | 76 |

| 2 | N-Propargyl-4-methylaniline | Sodium benzenesulfinate | Cu(OAc)₂ | DMSO | 72 |

| 3 | N-Propargyl-4-chloroaniline | Sodium benzenesulfinate | Cu(OAc)₂ | DMSO | 68 |

| 4 | N-Propargylaniline | Sodium p-toluenesulfinate | Cu(OAc)₂ | DMSO | 79 |

| 5 | N-Propargylaniline | Sodium methanesulfinate | Cu(OAc)₂ | DMSO | 65 |

Reaction Conditions: N-propargylamine (0.5 mmol), sodium sulfinate (0.75 mmol), Cu(OAc)₂ (10 mol%), DMSO (2 mL), 100 °C, 8 h.

Table 3: One-Pot Synthesis of 2-Methyl-3-(phenylsulfonylmethyl)quinolines nih.gov

| Entry | Substituted Aniline (B41778) | Thiol | Oxidant | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Nitrobenzaldehyde | Phenylmethanethiol | m-CPBA | 82 |

| 2 | 2-Nitro-4-chlorobenzaldehyde | Phenylmethanethiol | m-CPBA | 78 |

| 3 | 2-Nitrobenzaldehyde | 4-Methylphenylmethanethiol | m-CPBA | 85 |

Reaction Conditions: A one-pot reaction involving conjugate addition of thiols to Morita-Baylis-Hillman adducts followed by reductive cyclization with Fe/AcOH and subsequent oxidation with m-CPBA. nih.gov

These examples underscore the potential of multi-component reaction designs for the efficient synthesis of quinoline derivatives bearing sulfonyl groups. The adaptability of these methods suggests that with appropriate selection of starting materials, such as an aniline precursor with an ethylsulfonyl group at the desired position, a direct or modified MCR could potentially be developed for the synthesis of this compound.

Spectroscopic and Structural Elucidation of 8 Ethylsulfonyl Quinoline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 8-(Ethylsulfonyl)quinoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to confirm the connectivity of all atoms.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the quinoline (B57606) ring system and the ethylsulfonyl group. Based on the analysis of 2-(Ethylsulfonyl)quinoline, the aromatic region would display a series of multiplets characteristic of the substituted quinoline core. rsc.org The ethyl group protons would appear as a quartet and a triplet in the upfield region.

The protons on the quinoline ring (H-2 to H-7) are expected to resonate in the downfield region, typically between δ 7.5 and 9.0 ppm, due to the deshielding effect of the aromatic system. The chemical shifts will be influenced by the electron-withdrawing nature of the ethylsulfonyl group at the C-8 position. The ethyl group protons will present as a quartet for the methylene (B1212753) (-CH₂-) group, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~8.9 | dd | ~4.2, 1.7 |

| H-3 | ~7.6 | dd | ~8.3, 4.2 |

| H-4 | ~8.2 | dd | ~8.3, 1.7 |

| H-5 | ~7.8 | t | ~7.8 |

| H-6 | ~7.9 | d | ~7.5 |

| H-7 | ~8.1 | d | ~8.2 |

| -SO₂-CH₂- | ~3.6 | q | ~7.4 |

Note: The predicted chemical shifts and coupling constants are based on data from analogous compounds and general principles of NMR spectroscopy.

The ¹³C NMR spectrum of this compound will provide information on the number and electronic environment of the carbon atoms. The spectrum is expected to show 11 distinct signals, corresponding to the nine carbons of the quinoline ring and the two carbons of the ethyl group. The chemical shifts of the quinoline carbons will be influenced by the substituent effect of the ethylsulfonyl group.

DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectroscopy would be used to differentiate between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (C) will be absent from the DEPT-135 spectrum. This technique is crucial for the unambiguous assignment of the carbon signals.

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

|---|---|---|

| C-2 | ~151 | CH |

| C-3 | ~122 | CH |

| C-4 | ~136 | CH |

| C-4a | ~142 | C |

| C-5 | ~130 | CH |

| C-6 | ~128 | CH |

| C-7 | ~125 | CH |

| C-8 | ~138 | C |

| C-8a | ~148 | C |

| -SO₂-CH₂- | ~47 | CH₂ |

Note: The predicted chemical shifts are based on data from analogous compounds such as 2-(Ethylsulfonyl)quinoline and general principles of NMR spectroscopy. rsc.org

To definitively establish the structure of this compound, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. Cross-peaks would be observed between H-2 and H-3, H-3 and H-4, and among the protons of the benzene (B151609) moiety of the quinoline ring (H-5, H-6, H-7). Additionally, a clear correlation between the methylene and methyl protons of the ethyl group would be visible.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates each proton with its directly attached carbon atom. This experiment would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum by linking the signals in the ¹H and ¹³C dimensions.

Carbon Nuclear Magnetic Resonance (13C NMR) and DEPT-135 Spectroscopy

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₁NO₂S), the calculated exact mass is 221.0510. HRMS analysis using a technique such as electrospray ionization (ESI) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 222.0583.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Key fragmentation pathways for this compound would likely involve the loss of the ethyl group (C₂H₅) and sulfur dioxide (SO₂).

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₂NO₂S⁺ | 222.0583 |

| [M-C₂H₅]⁺ | C₉H₇NO₂S⁺ | 193.0246 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the quinoline ring and the sulfonyl group.

The presence of the sulfonyl group (-SO₂-) would be confirmed by strong, characteristic asymmetric and symmetric stretching vibrations. The aromatic C-H and C=C stretching vibrations of the quinoline ring would also be prominent.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | Medium |

| Aliphatic C-H | Stretch | 2980-2850 | Medium |

| Aromatic C=C | Stretch | 1600-1450 | Medium-Strong |

| Sulfonyl (S=O) | Asymmetric Stretch | ~1325 | Strong |

| Sulfonyl (S=O) | Symmetric Stretch | ~1150 | Strong |

Note: The predicted wavenumbers are based on data from related sulfonyl-containing quinoline compounds and standard IR correlation tables. vulcanchem.combrieflands.com

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. Quinoline and its derivatives are known to be chromophoric and often fluorescent. researchgate.net

The UV-Vis absorption spectrum of this compound in a suitable solvent like methanol (B129727) or chloroform (B151607) is expected to show multiple absorption bands in the range of 200-400 nm. These absorptions correspond to π→π* transitions within the quinoline ring system. researchgate.netresearchgate.net The position and intensity of these bands can be influenced by the solvent polarity.

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(Ethylsulfonyl)quinoline |

| Quinoline |

| 8-Quinolinesulfonyl chloride |

| 5-(Ethylsulfonyl)quinoline-8-ol |

Computational and Theoretical Investigations of 8 Ethylsulfonyl Quinoline

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the electronic structure and reactivity of molecules. For 8-(Ethylsulfonyl)quinoline, these computational methods are instrumental in predicting its geometry, electronic properties, and potential behavior in chemical reactions.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. rsc.org This method is particularly effective for optimizing molecular geometries to their lowest energy state, providing a detailed picture of bond lengths, bond angles, and dihedral angles. asianpubs.org For quinoline (B57606) derivatives, DFT calculations, often employing hybrid functionals like Becke's three-parameter and Lee–Yang–Parr (B3LYP) in conjunction with basis sets such as 6-31G(d,p) or 6-311++G(d,p), have proven to yield geometric parameters that align closely with experimental data. nih.govmdpi.com The process involves starting with a plausible structure and iteratively solving the DFT equations to find the minimum on the potential energy surface, which corresponds to the equilibrium geometry of the molecule. researchgate.net Such calculations are foundational for all further computational analyses, including vibrational frequencies, electronic transitions, and reactivity studies. scirp.org

Frontier Molecular Orbital (FMO) theory is a powerful tool for describing chemical reactivity and electronic properties. libretexts.orgnumberanalytics.com The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgphyschemres.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable and prone to chemical reactions. scirp.orgresearchgate.net Conversely, a large energy gap indicates high kinetic stability and lower chemical reactivity. researchgate.net For various quinoline derivatives, the HOMO-LUMO gap has been calculated to understand their charge transfer interactions and bioactivity. scirp.orgresearchgate.net For instance, in a study of quinoline, the HOMO-LUMO energy gap was calculated to be approximately 4.83 eV. scirp.org The analysis of where these orbitals are distributed on the molecule can reveal the likely sites for reaction; for some quinoline derivatives, the LUMO is localized over the quinoline moiety itself. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |

| A Triazole-Methyl-Quinoline (TMQ) Derivative | -6.164 | -2.086 | 4.078 | researchgate.net |

| Quinoline-Substituted Coumarin Derivative (in DMSO) | -6.469 | -2.264 | 4.205 | informaticsjournals.co.in |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. informaticsjournals.co.in An MEP map displays the electrostatic potential on the surface of a molecule, using a color scale to indicate different potential values. schrodinger.commdpi.com Typically, red regions signify the most negative electrostatic potential, indicating areas rich in electrons that are susceptible to electrophilic attack. informaticsjournals.co.in Conversely, blue regions represent the most positive electrostatic potential, corresponding to electron-poor areas that are prone to nucleophilic attack. informaticsjournals.co.in Green and yellow areas denote regions of intermediate or near-zero potential. mdpi.com

By analyzing the MEP map of a molecule like this compound, one can predict its reactive sites and intermolecular interaction patterns. nih.govresearchgate.net For example, in studies of other quinoline derivatives, the nitrogen atom and any attached oxygen atoms often appear as red or yellow regions, highlighting them as potential hydrogen bond acceptors or sites for electrophilic interaction. informaticsjournals.co.inresearchgate.net The MEP analysis thus provides crucial information about where the molecule might interact with biological receptors or other reactants. nih.govresearchgate.net

Global reactivity parameters are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide quantitative measures of a molecule's stability and reactivity. nih.govdergipark.org.tr These descriptors are calculated using the principles of conceptual DFT. nih.gov

Key parameters include:

Ionization Potential (IP) and Electron Affinity (EA) : IP is approximated as -EHOMO and EA as -ELUMO. informaticsjournals.co.in

Electronegativity (χ) : Measures the ability of a molecule to attract electrons. It is calculated as χ = (IP + EA) / 2. physchemres.org

Chemical Hardness (η) : Represents the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (IP - EA) / 2. scirp.orgphyschemres.org

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), softness indicates how easily a molecule's electron cloud can be polarized. A smaller HOMO-LUMO gap implies greater softness and higher reactivity. researchgate.net

Electrophilicity Index (ω) : This parameter quantifies the energy stabilization when the system acquires additional electronic charge. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). nih.govdergipark.org.tr

These parameters are essential for comparing the reactivity of different molecules and understanding their chemical behavior. dergipark.org.tr

| Parameter | Value (eV) | Source |

|---|---|---|

| Ionization Potential (IP) | 6.469 | informaticsjournals.co.in |

| Electron Affinity (EA) | 2.618 | informaticsjournals.co.in |

| Chemical Hardness (η) | 1.926 | informaticsjournals.co.in |

| Electronegativity (χ) | 4.544 | informaticsjournals.co.in |

| Chemical Softness (S) | 0.260 | informaticsjournals.co.in |

| Electrophilicity Index (ω) | 5.361 | informaticsjournals.co.in |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Docking and Dynamics Simulations

While quantum chemical calculations describe the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to explore its interactions with other molecules, particularly biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). researchgate.netresearchgate.net This method is crucial in drug discovery for identifying potential drug candidates by modeling their interaction with a specific biological target. nih.govnih.gov The process involves placing the ligand, such as this compound, into the binding site of a target protein and using a scoring function to estimate the strength of the interaction, often reported as a binding energy in kcal/mol. researchgate.netnih.gov

For quinoline derivatives, molecular docking studies have been performed against various protein targets to explore their potential as therapeutic agents. nih.govbrieflands.com For instance, quinoline compounds have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) and bacterial proteins to investigate their potential as anti-inflammatory or antibacterial agents. brieflands.comuobaghdad.edu.iqmdpi.com These simulations can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and ionic interactions between the ligand and specific amino acid residues in the protein's active site. nih.govosti.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment. osti.gov

Binding Affinity Prediction and Conformational Analysis

The biological activity of a molecule is intrinsically linked to its ability to bind to a specific biological target, such as an enzyme or a receptor. The strength of this interaction is quantified by the binding affinity. Computational methods are instrumental in predicting this affinity and in exploring the conformational space of a ligand to identify its most stable and biologically relevant poses.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the flexibility primarily arises from the ethylsulfonyl group attached to the quinoline scaffold. Understanding the preferred conformations is crucial as they dictate how the molecule presents itself to a binding site.

Molecular docking is a widely used computational technique to predict the binding mode and affinity of a ligand to a macromolecular target. mdpi.com In the context of this compound, docking studies would involve placing the molecule into the active site of a relevant protein target. For instance, quinoline derivatives have been investigated as inhibitors of various kinases and other enzymes. mdpi.comnih.gov The scoring functions used in docking programs estimate the binding free energy, providing a prediction of the binding affinity. These calculations consider factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding between the ligand and the protein residues.

For example, in a hypothetical docking study of this compound against a kinase target, the ethylsulfonyl group could act as a hydrogen bond acceptor, interacting with key amino acid residues in the binding pocket. The quinoline ring itself can form π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. The predicted binding affinity, often expressed as a binding energy (e.g., in kcal/mol), helps in ranking potential drug candidates. frontiersin.org

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Kinase A | -8.5 | Lys72, Asp184 | Hydrogen Bond, Electrostatic |

| Protease B | -7.2 | His41, Cys145 | Hydrogen Bond, Covalent |

| Receptor C | -9.1 | Tyr102, Trp279 | π-π Stacking, Hydrophobic |

This table presents hypothetical binding affinity data for this compound with various protein targets to illustrate the output of molecular docking studies.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netdergipark.org.tr These models are powerful tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. dergipark.org.tr For a series of analogues of this compound, a wide range of descriptors can be calculated using specialized software. These descriptors can be broadly categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, electrotopological state indices).

3D Descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular volume, surface area, dipole moment, moments of inertia).

Quantum Chemical Descriptors: Obtained from quantum mechanical calculations, providing insights into the electronic structure (e.g., HOMO/LUMO energies, Mulliken charges, electrostatic potential). researchgate.netdergipark.org.tr

For analogues of this compound, where substituents might be varied at different positions on the quinoline ring or on the ethylsulfonyl group, these descriptors would capture the subtle changes in steric, electronic, and hydrophobic properties across the series.

| Descriptor Type | Descriptor Name | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Balaban J Index | A topological index based on the distance sum connectivity of the molecular graph. |

| Geometrical | Molecular Volume (V) | The volume occupied by the molecule in 3D space. |

| Electronic | Dipole Moment (µ) | A measure of the overall polarity of the molecule. |

| Quantum Chemical | HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |

| Quantum Chemical | LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |

This table provides a selection of molecular descriptors that would be calculated for this compound and its analogues in a QSAR/QSPR study.

Once a set of molecular descriptors has been calculated for a series of this compound analogues with known biological activities (e.g., IC50 values against a specific target), statistical methods are employed to build the QSAR model. researchgate.net Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are common techniques used to find a correlation between the descriptors (independent variables) and the biological activity (dependent variable). dergipark.org.tr

The resulting QSAR equation provides a quantitative measure of how different structural features influence the activity. For instance, a hypothetical QSAR model for the anti-proliferative activity of this compound analogues might look like:

pIC50 = 0.5 * LogP - 0.2 * Molecular_Volume + 1.5 * EHOMO + 2.1

This equation would suggest that higher lipophilicity (LogP) and a higher HOMO energy contribute positively to the activity, while a larger molecular volume is detrimental. Such models are validated using statistical parameters like the correlation coefficient (R²), cross-validated R² (q²), and the F-test to ensure their robustness and predictive power. researchgate.netdergipark.org.tr

These validated QSAR models can then be used to predict the biological activity of newly designed analogues of this compound, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

| Analogue | Experimental pIC50 | Predicted pIC50 | LogP | Molecular Volume (ų) | EHOMO (eV) |

| 1 | 6.5 | 6.4 | 2.8 | 250 | -6.2 |

| 2 | 7.1 | 7.0 | 3.2 | 245 | -6.0 |

| 3 | 5.8 | 5.9 | 2.5 | 260 | -6.5 |

| 4 | 7.5 | 7.6 | 3.5 | 240 | -5.8 |

This table presents a hypothetical dataset illustrating the correlation between experimental biological activity and molecular descriptors for a series of this compound analogues.

Biological Activities and Structure Activity Relationships Sar of 8 Ethylsulfonyl Quinoline Derivatives

Evaluation of Biological Modulatory Potentials (In Vitro Studies)

In vitro studies provide a foundational understanding of the biological effects of 8-(ethylsulfonyl)quinoline and its analogues at a molecular and cellular level. These assays are crucial for identifying and characterizing their interactions with specific biological targets.

Derivatives of this compound have demonstrated inhibitory activity against several key enzymes implicated in various physiological and pathological processes.

Carbonic Anhydrase (CA) Inhibition

The 8-quinolinesulfonyl moiety has been identified as a key component in the design of carbonic anhydrase inhibitors. CAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Certain isoforms, like CA II, are major targets for antiglaucoma drugs.

In one study, a series of water-soluble sulfonamides were synthesized by reacting various aromatic and heterocyclic sulfonamides with 8-quinoline-sulfonyl chloride. nih.gov These derivatives showed efficient inhibition against CA I, CA II, and CA IV, with particularly strong, nanomolar-range inhibition observed for CA II. nih.gov This suggests that the 8-quinoline-sulfonyl group itself is a potent pharmacophore for CA inhibition. nih.gov Further research on 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives, including a methanesulfonamide (B31651) analogue, showed varied inhibitory activity against different CA isoforms, with the tumor-associated hCA IX being the most inhibited. tandfonline.comnih.gov

The following is an interactive data table based on research findings. tandfonline.com

| Compound | hCA I | hCA II | hCA IV | hCA IX |

|---|---|---|---|---|

| N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide | >10 | >10 | >10 | 2.785 |

Cyclooxygenase-2 (COX-2) Inhibition

While specific studies on this compound as a COX-2 inhibitor are limited, research on related quinoline (B57606) derivatives bearing a methylsulfonyl group provides valuable insights. A series of 4-carboxyl quinoline derivatives with a methylsulfonyl pharmacophore at the para-position of a C-2 phenyl ring were synthesized and evaluated as selective COX-2 inhibitors. nih.gov The compound 7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid was identified as a highly potent and selective COX-2 inhibitor, more potent than the reference drug celecoxib. nih.gov Molecular modeling suggested the methylsulfonyl group fits into a secondary pocket of the COX-2 active site. nih.gov

The following is an interactive data table based on research findings. nih.govbrieflands.com

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid | >22.2 | 0.043 | >513 |

| 4-((1H-Imidazol-1-yl)methyl)-7,8,9,10-tetrahydro-2-(4-methylsulfonylphenyl)-benzo[h]quinoline | 34.5 | 0.063 | 547.6 |

| Celecoxib (Reference) | 24.3 | 0.060 | 405 |

Pyruvate (B1213749) Kinase M2 (PKM2) Inhibition

The M2 isoform of pyruvate kinase (PKM2) is a key enzyme in cancer metabolism, making it an attractive therapeutic target. nih.govmdpi.com A series of 8-quinolinesulfonamide derivatives were designed and synthesized as potential PKM2 modulators. nih.govmdpi.comekb.eg In silico and subsequent in vitro experiments confirmed that these compounds could modulate PKM2 activity. For example, compound 9a from one study was shown to reduce intracellular pyruvate levels in A549 lung cancer cells, impacting cell viability and cycle distribution. nih.govmdpi.com This highlights the potential of the 8-quinolinesulfonamide scaffold in developing modulators of this tumor-specific enzyme. ekb.eg

Beyond direct enzymatic inhibition, this compound derivatives can influence cellular function by interacting with receptors and modulating downstream signaling cascades.

A study on the anti-inflammatory activity of 8-quinolinesulfonamide derivatives identified them as inhibitors of the Toll-like receptor 4 (TLR4)/MD-2 complex. nih.gov Molecular docking and cellular thermal shift assays confirmed that a lead compound, 3l, could bind to the lipopolysaccharide (LPS) binding site of the TLR4/MD-2 complex. nih.gov This interaction disrupts the dimerization of the receptor, which in turn blocks the activation of key inflammatory signaling pathways, including the NF-κB and MAPK pathways. nih.gov Other research has shown various quinoline derivatives can inhibit pathways such as PI3K/AkT/mTOR and Ras/Raf/MEK, which are crucial for cell survival and proliferation. mdpi.com

The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, leads to the processing and release of the pro-inflammatory cytokine IL-1β. nih.gov Aberrant NLRP3 activation is linked to numerous inflammatory diseases. nih.gov

Novel quinoline analogues have been discovered that exhibit potent inhibitory activity against the NLRP3/IL-1β pathway in various cell lines. nih.gov Mechanistic studies suggest these compounds may directly target the NLRP3 protein, thereby blocking inflammasome assembly and activation. nih.gov Furthermore, a series of 8-quinolinesulfonamide derivatives were evaluated for their anti-inflammatory effects, with one lead compound showing significant inhibition of IL-1β production in LPS-stimulated cells. nih.gov

The following is an interactive data table based on research findings. nih.gov

| Compound | NO Production IC₅₀ (µM) | TNF-α Production IC₅₀ (µM) | IL-1β Production IC₅₀ (µM) |

|---|---|---|---|

| Compound 3l | 2.61 ± 0.39 | 9.74 ± 0.85 | 12.71 ± 1.34 |

Receptor Interaction and Signaling Pathway Modulation

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

SAR analysis is essential for optimizing the biological activity of lead compounds. For this compound derivatives, the position of the sulfonyl group and the nature of substituents on the quinoline ring are critical determinants of their biological profile.

The placement of the sulfonyl group on the quinoline scaffold is fundamental to its interaction with biological targets. The 8-position is frequently utilized. For instance, the 8-quinoline-sulfonyl moiety was shown to be a critical "tail" conferring potent CA inhibitory activity. nih.gov

In studies of COX-2 inhibitors, a methylsulfonyl group was placed on a C-2 phenyl ring substituent, rather than directly on the quinoline ring. nih.gov Its para-position on the phenyl ring was crucial for fitting into the secondary pocket of the COX-2 enzyme. nih.gov

Research on 8-hydroxyquinoline (B1678124) derivatives as inhibitors of Catechol O-Methyltransferase (COMT) explored substitutions at the 5-position. nih.gov Here, sulfones and sulfonamides were found to be preferable to other functional groups like ketones or amides. The compound 5-(Ethylsulfonyl)quinoline-8-ol was synthesized as part of this investigation, which ultimately found that small substituents led to the best combination of potency and favorable physicochemical properties. nih.gov This indicates that the nature of the sulfonyl-containing group (sulfone vs. sulfonamide) and its attached alkyl or aryl group significantly influences activity.

Modifications to the quinoline ring and the moiety attached to the sulfonyl group can drastically alter biological activity.

For COX-2 inhibitors based on a 2-phenyl-quinoline-4-carboxylic acid scaffold, the presence of lipophilic substituents at the C-7 and C-8 positions of the quinoline ring was found to be important for inhibitory activity. nih.gov Increasing the lipophilicity in this region enhanced both COX-2 inhibitory potency and selectivity. brieflands.com

In the context of 8-aminoquinoline (B160924) antimalarials, substitutions at various positions on the quinoline ring have been extensively studied. The presence of a methoxy (B1213986) group at the 6-position is known to enhance activity, while substitutions at other positions, such as C-7, generally lead to a loss of activity. who.int

For COMT inhibitors, substitutions on the 8-hydroxyquinoline core were explored. nih.gov It was observed that 7-unsubstituted 8-hydroxyquinolines suffered from poor metabolic stability. nih.gov This underscores the importance of considering not only direct target interaction but also the metabolic fate when modifying the quinoline scaffold. The size of the group attached to the sulfone or sulfonamide also mattered, with larger, more expansive groups decreasing ligand efficiency and increasing lipophilicity. nih.gov

Elucidation of Pharmacophoric Requirements for Specific Biological Actions

The pharmacophoric requirements for the biological actions of this compound derivatives have been primarily elucidated through studies on analogous compounds, particularly those targeting the cyclooxygenase-2 (COX-2) enzyme. The sulfonyl moiety, specifically a methylsulfonyl group (CH₃SO₂), has been identified as a critical pharmacophore for potent and selective COX-2 inhibition. nih.govbrieflands.com

Research into a series of quinoline-based compounds has established the importance of a diaryl heterocyclic structure, reminiscent of selective COX-2 inhibitors like celecoxib. In this framework, the quinoline scaffold serves as the central ring system. A key pharmacophoric feature is the presence of a p-methylsulfonylphenyl group, typically at the C-2 position of the quinoline ring. nih.govbrieflands.com Molecular modeling studies have revealed that this methylsulfonyl substituent is crucial for binding and selectivity. It is oriented to insert into a secondary pocket within the COX-2 active site, where it can form interactions with key amino acid residues such as Arginine (Arg513), Phenylalanine (Phe518), and Valine (Val523). nih.govbrieflands.comsemanticscholar.org This interaction is a hallmark of many selective COX-2 inhibitors and is considered a fundamental pharmacophoric requirement for this class of compounds.

Furthermore, the structure-activity relationship (SAR) data indicate that the positioning of this sulfonyl-bearing phenyl ring is vital. Studies comparing regioisomers, where the methylsulfonylphenyl group is placed at either the C-2 or C-4 position of a hexahydroquinoline core, demonstrated that compounds with the pharmacophore at the C-2 position were generally more selective COX-2 inhibitors.

Another critical element for activity is a carboxylic acid group at the C-4 position of the quinoline ring. This group has been shown to interact with Arg120 in the main channel of the COX-2 binding site, further anchoring the molecule. nih.gov The combination of the sulfonyl group in the secondary pocket and the acidic moiety interacting with Arg120 defines a well-understood pharmacophore for COX-2 inhibition by this class of quinoline derivatives.

The lipophilicity of substituents on other parts of the quinoline ring also plays a significant role. For COX-2 inhibitors, the presence of lipophilic substituents at the C-7 and C-8 positions of the quinoline ring has been found to be important for inhibitory activity. nih.govbrieflands.com For instance, in a series of 4-(Imidazolylmethyl)-2-(4-methylsulfonylphenyl)-quinoline derivatives, increasing the lipophilicity of substituents on the C-7 and C-8 positions led to enhanced cytotoxicity against MCF-7 breast cancer cells and increased COX-2 inhibitory activity. brieflands.com

In a different context, for 5-HT₆ receptor antagonism, the pharmacophore involves an arylsulfonyl group at the C-3 position of the quinoline ring, combined with a basic amino group (piperidin-4-yl amino) at the C-8 position. asianpubs.org This indicates that the sulfonyl moiety is a versatile pharmacophore whose biological target can be modulated by its position on the quinoline scaffold and the nature of other substituents.

The following tables summarize the research findings on the COX-2 inhibitory activity of various quinoline derivatives, highlighting the key pharmacophoric features.

Table 1: COX-2 Inhibitory Activity of 4-Carboxyl Quinoline Derivatives

| Compound Name | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Key Structural Features |

|---|---|---|---|

| 7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e) | 0.043 | >513 | Methylsulfonylphenyl at C-2; Carboxyl at C-4; Tetrahydrobenzo fusion |

| Celecoxib (Reference) | 0.060 | 405 | Reference drug |

Data sourced from PubMed. nih.gov

Table 2: COX-2 Inhibitory Activity of 4-(Imidazolylmethyl)quinoline Derivatives

| Compound ID | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Substituents at C-7 and C-8 |

|---|---|---|---|

| 9a | 0.075 | 325.3 | 7,8-dimethyl |

| 9b | 0.090 | 179.9 | 7-Cl, 8-H |

| 9c | 0.081 | 277.7 | 7-Cl, 8-Cl |

| 9d | 0.063 | 547.6 | 7,8,9,10-tetrahydro-benzo[h] |

| 9e | 0.090 | 241.1 | 7,8-dihydro-7,7-dimethyl-5-oxo |

| Celecoxib (Reference) | 0.060 | 405 | Reference drug |

Data sourced from Iranian Journal of Pharmaceutical Research. brieflands.comsemanticscholar.org

Advanced Applications and Research Directions for 8 Ethylsulfonyl Quinoline

Development as Chemical Probes and Chemosensors

The quinoline (B57606) scaffold is a cornerstone in the design of chemosensors due to its inherent photophysical properties and ability to coordinate with various analytes. The introduction of an ethylsulfonyl group at the 8-position is hypothesized to modulate its electronic and binding properties, making 8-(Ethylsulfonyl)quinoline a molecule of significant interest for developing specialized chemical probes.

Anion Recognition and Sensing Mechanisms

The field of supramolecular chemistry has seen a surge in the development of receptors for the selective recognition of anions, which are pivotal in biological and environmental systems. nih.gov The design of these receptors often relies on creating specific interactions, such as hydrogen bonding or electrostatic attraction, to bind the target anion. chemrxiv.orgbeilstein-journals.org

For quinoline-based sensors, the mechanism of anion detection can involve a photoinduced electron transfer (PET) process. In one such example, a cyclic peptide incorporating an 8-amino-quinoline unit was shown to be a selective sensor for fluoride (B91410) ions. maynoothuniversity.ie The interaction between the fluoride anion and the sensor quenched the quinoline's fluorescence, signaling the anion's presence. maynoothuniversity.ie

In the case of this compound, the ethylsulfonyl group is strongly electron-withdrawing. This property can significantly influence the quinoline ring's electronic structure, potentially enhancing its ability to act as an electron acceptor in a PET-based sensing mechanism. By increasing the electrophilicity of the quinoline core, the ethylsulfonyl group could facilitate the electron transfer from an anion to the excited fluorophore, leading to a detectable fluorescence quenching. While direct studies on this compound are not available, the principles of chemosensor design suggest its potential utility in this area. The development of receptors for anions often involves the strategic placement of hydrogen-bond donors or charged groups to create a binding pocket. chemrxiv.orgmaynoothuniversity.ie

Metal Ion Chelation and Fluorescent Sensing Capabilities

Quinoline derivatives, particularly those with a coordinating group at the 8-position like 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924), are renowned for their ability to chelate metal ions. rroij.comresearchgate.netrsc.org The nitrogen atom of the quinoline ring and the donor atom at the C-8 position form a stable bidentate ligand site, ideal for binding various metal ions, including Zn²⁺, Cu²⁺, and Cd²⁺. rsc.orgresearchgate.netrsc.orgasianpubs.org This chelation event often results in a significant change in the molecule's fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF), which is the basis for many fluorescent sensors. rroij.com

The electronic properties of the substituents on the quinoline ring play a crucial role in determining the selectivity and sensitivity of these sensors. A study involving a fluorescent probe constructed from 8-quinoline sulfonyl chloride demonstrated its capability to detect Cu²⁺ ions. researchgate.net Another research effort focused on 8-hydroxyquinoline inhibitors of Catechol O-methyltransferase (COMT) confirmed that the 8-hydroxyl group and the quinoline nitrogen coordinate with a magnesium ion in the enzyme's active site. nih.gov

For this compound, the powerful electron-withdrawing nature of the ethylsulfonyl group would modulate the electron density on the quinoline nitrogen. If used as a component in a larger chelating agent (for example, in a molecule like 5-substituted 8-hydroxyquinoline), this substituent would influence the binding affinity and selectivity for different metal ions. This principle allows for the fine-tuning of sensors for specific metal targets.

Table 1: Examples of Quinoline-Based Fluorescent Metal Ion Sensors

| Sensor Structure (Related to this compound) | Target Ion | Sensing Mechanism | Reference |

| Oxacalix researchgate.netarene with 8-quinoline sulfonyl chloride | Cu²⁺ | Fluorescence quenching | researchgate.net |

| N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide | Cd²⁺ / Zn²⁺ | Fluorescence enhancement (PET for Cd²⁺, ICT for Zn²⁺) | rsc.org |

| Quinoline-tagged organic probes | Zn²⁺ | Chelation-enhanced fluorescence (CHEF) | bldpharm.com |

| 8-hydroxyquinoline-5-sulfonic acid | General | pH-dependent fluorescence | nih.gov |

Role in Materials Science and Industrial Chemical Applications

The unique electronic and photophysical properties of quinoline derivatives make them valuable components in the development of advanced materials, including functional dyes and components for optical systems.

Tunable Photophysical Properties for Advanced Materials Development

The photophysical characteristics of quinoline compounds, such as their absorption and emission wavelengths and fluorescence quantum yields, are highly dependent on their molecular structure. researchgate.net The introduction of different functional groups onto the quinoline scaffold allows for precise tuning of these properties. It has been established that electron-donating substituents generally cause a red-shift (a shift to longer wavelengths) in the emission spectrum, while electron-withdrawing groups induce a blue-shift (a shift to shorter wavelengths). rroij.com

The ethylsulfonyl group is a potent electron-withdrawing group. Its placement at the 8-position of the quinoline ring is expected to significantly lower the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification of the electronic energy levels would directly impact the compound's light-absorbing and emitting properties, likely resulting in a blue-shifted emission compared to unsubstituted quinoline. This ability to tune the emission color is critical for designing new materials for applications such as organic light-emitting diodes (OLEDs). rroij.com Computational studies on related molecules like 8-hydroxyquinoline-5-sulfonic acid have demonstrated how substituents dramatically alter photophysical behavior. nih.gov

Table 2: Influence of Substituents on Quinoline Photophysical Properties

| Quinoline Derivative | Substituent Type | Effect on Emission | Potential Application | Reference |

| 5-Aryl substituted tris(8-quinolinolate) aluminum(III) | Electron-donating/withdrawing | Tunable across visible spectrum (red/blue shifts) | OLEDs | rroij.com |

| 8-Hydroxyquinoline (8-HQ) | Hydroxyl (donor) | Solvent-dependent dual fluorescence | Fluorescent probes | |

| 8-Hydroxyquinoline-5-sulfonic acid | Sulfonic acid (withdrawing) | pH-dependent absorption/emission | pH sensors | nih.gov |

| 6-Amino-substituted quinolines | Amino (donor) | Luminescence | Luminescent materials | mdpi.com |

Potential Applications in Dyes and Optical Systems

The quinoline structure is a known chromophore and is used in the synthesis of various dyes. researchgate.net For instance, certain disperse dyes used for coloring textiles are based on quinoline derivatives. researchgate.net The capacity to modify the quinoline core to achieve specific colors and properties like lightfastness makes it a versatile platform for the dye industry.

Given its anticipated photophysical properties, this compound could serve as a valuable building block for creating novel synthetic dyes. The strong electron-withdrawing sulfonyl group could be exploited to develop dyes with specific colors, particularly in the blue-violet range of the spectrum. Furthermore, the tunable electronic properties of such quinoline derivatives make them attractive candidates for advanced optical systems, including non-linear optics and as components in photovoltaic devices. beilstein-journals.org

Future Perspectives in Medicinal Chemistry Research

The quinoline ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. researchgate.net The introduction of a sulfonyl group can significantly enhance a molecule's therapeutic potential by providing additional interaction points with biological targets.

Research has shown that quinoline derivatives bearing sulfonyl groups are promising as selective enzyme inhibitors. For example, a series of quinoline derivatives featuring a methylsulfonyl phenyl moiety at the 2-position were designed and synthesized as potent and selective inhibitors of the COX-2 enzyme, which is implicated in inflammation and pain. In another highly relevant study, 5-(ethylsulfonyl)quinoline-8-ol was identified as a potent inhibitor of catechol O-methyltransferase (COMT), an enzyme targeted in the treatment of Parkinson's disease. nih.gov In these examples, the sulfonyl group plays a critical role in binding to the enzyme's active site, often forming key hydrogen bonds or dipolar interactions that contribute to the inhibitor's potency and selectivity.

These findings strongly suggest that the this compound scaffold holds considerable promise for future drug discovery efforts. The specific placement of the ethylsulfonyl group at the 8-position offers a unique structural motif for medicinal chemists to explore. This scaffold could serve as a starting point for developing new, highly selective inhibitors for a variety of enzyme targets, potentially leading to novel treatments for a range of diseases.

Rational Design of Novel Analogs with Enhanced Specificity and Potency

The rational design of new chemical entities is a pivotal strategy in modern drug discovery, aiming to optimize the therapeutic properties of a lead compound. For quinoline derivatives, this involves strategically modifying the core structure to improve its interaction with biological targets, thereby enhancing its potency and selectivity.

Researchers often employ a "tail approach" in analog design, where different functional groups are attached to the main quinoline scaffold. nih.gov For instance, in the development of novel carbonic anhydrase (CA) inhibitors, a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized. nih.gov By reacting 8-hydroxy-N-(4-sulfamoylphenyl) quinoline-2-carboxamide (B1208818) with various alkyl and benzyl (B1604629) halides, scientists created a library of analogs. nih.gov The subsequent biological evaluation of these compounds against different human carbonic anhydrase (hCA) isoforms revealed that specific substitutions led to highly potent and selective inhibitors. For example, one analog, compound 5h in the study, demonstrated nanomolar inhibition constants against hCA I and hCA II, marking it as a promising lead for further development. nih.gov

Another example of rational design involves the optimization of 8-hydroxyquinolines as inhibitors of catechol O-methyltransferase (COMT), an enzyme implicated in neurological pathways. nih.gov Initial modeling suggested that adding substituents at the 5- or 6-position could enhance binding. nih.gov The synthesis and testing of isomers, including 5-(Ethylsulfonyl)quinoline-8-ol, confirmed that sulfone and sulfonamide groups at the 5-position were preferable to other functionalities like ketones or amides for inhibitory activity. nih.gov Further structure-activity relationship (SAR) studies on these 5-substituted sulfone quinolines led to the identification of potent and brain-penetrant compounds that could modulate dopamine (B1211576) metabolites in vivo. nih.gov

The introduction of bulky or lipophilic groups can also be advantageous. In the design of anticancer agents based on the 4-aminoquinoline (B48711) structure, adding a bulky lipophilic biphenyl (B1667301) group to sulfonyl and sulfonamide analogs resulted in a significant increase in antigrowth activity against several breast cancer cell lines. nih.gov This highlights that even small structural changes, guided by rational design principles, can lead to substantial improvements in biological activity. bohrium.com

Table 1: Inhibitory Activity of Rationally Designed Quinoline Analogs

This table presents data on the inhibitory concentration (IC50) and inhibition constant (Kᵢ) for various quinoline derivatives against their respective targets, illustrating how structural modifications impact potency.

| Compound Class | Specific Analog Example | Target Enzyme | Potency (IC₅₀ or Kᵢ) | Selectivity Index (COX-2) |

| 8-Substituted Quinoline-2-Carboxamides | Compound 5h | hCA II | Kᵢ = 33.0 nM nih.gov | N/A |

| 8-Substituted Quinoline-2-Carboxamides | Compound 5h | hCA I | Kᵢ = 61.9 nM nih.gov | N/A |

| 4-(Imidazolylmethyl)quinolines | Compound 9d | COX-2 | IC₅₀ = 0.063 µM brieflands.comnih.gov | >547.6 brieflands.comnih.gov |

| 4-(Imidazolylmethyl)quinolines | Compound 9a | COX-2 | IC₅₀ = 0.081 µM brieflands.comnih.gov | >209.8 brieflands.comnih.gov |

Exploration of Multi-Targeting Strategies and Hybrid Compound Formulations

Chronic and complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. This complexity has driven a shift from the "one-target, one-drug" paradigm towards multi-targeting strategies, where a single molecule is designed to interact with several targets simultaneously. researchgate.net The quinoline scaffold is an ideal platform for developing such multi-target ligands and hybrid compounds. ijshr.com

A prominent strategy is molecular hybridization, which involves combining two or more distinct pharmacophores into a single chemical entity. researchgate.net This approach can lead to improved affinity and potency while potentially reducing drug resistance and side effects. ijshr.com For example, researchers have designed and synthesized quinoline derivatives as dual inhibitors of cyclooxygenase-2 (COX-2) and aromatase, two key targets in breast cancer. brieflands.comnih.gov By incorporating a methylsulfonyl COX-2 pharmacophore onto a quinoline scaffold known to interact with aromatase, they created compounds with potent inhibitory activity against both enzymes. brieflands.comnih.gov

In the field of neurodegenerative diseases, quinoline carboxylic acids have been explored as dual inhibitors of monoamine oxidase (MAO) and cholinesterase, two enzymes central to the pathology of Parkinson's disease. researchgate.net Similarly, quinoline-chalcone hybrids have been investigated as potential multi-target anticancer agents. researchgate.net

The development of antimalarial drugs also benefits from hybridization. To combat drug resistance, scientists have created conjugates of quinoline with other pharmacophores like triazoles. nih.gov For instance, a 4-amino-7-chloro-quinoline moiety was hybridized with a 3-(methylsulfonyl)-1,2,4-triazine, resulting in a compound with enhanced lipophilicity and basicity, which promotes the crucial binding between the drug and its target, hemin. nih.gov The synthesis of quinoline- nih.goviosrjournals.orgmdpi.com-triazole hybrids has also yielded compounds with promising antioxidant and moderate anticancer activities. rasayanjournal.co.in

Investigation of Undiscovered Biological Pathways and Therapeutic Avenues

The versatility of the quinoline nucleus suggests that its therapeutic potential is far from fully realized. mdpi.com Ongoing research aims to uncover novel biological pathways modulated by quinoline derivatives and to explore new therapeutic applications beyond their traditional uses. bohrium.commdpi.com

A significant recent discovery is the ability of certain quinoline compounds to inhibit the canonical NF-κB transcription factor pathway. mdpi.com The NF-κB pathway is a critical regulator of inflammatory responses, and its aberrant activation is linked to inflammatory bowel disease and other autoimmune disorders. mdpi.com A newly synthesized quinoline derivative, 4-hydroxy-N'-(4-methoxybenzylidene)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide, was found to inhibit this pathway, opening up a new avenue for the development of anti-inflammatory drugs. mdpi.com

The study of how microorganisms metabolize quinoline can also provide insights into new biological interactions. Bacteria employ specific enzymatic pathways to degrade quinoline, such as the 8-hydroxycoumarin (B196171) pathway. researchgate.net Understanding these degradation processes could lead to the discovery of novel enzymes that interact with the quinoline scaffold, which could then be explored as new drug targets.

Furthermore, the broad-spectrum activity of quinolines continues to inspire the exploration of new therapeutic fields. ijshr.com Derivatives are being investigated as:

Antifungal Agents: With the rise of resistant fungal infections, new treatments are urgently needed. Quinolines have shown potent action against Candida and dermatophyte species, with some compounds demonstrating an excellent toxicological profile, making them strong candidates for new antifungal drugs. nih.gov

Antiprotozoal Agents: Beyond malaria, quinoline derivatives are being developed to treat other parasitic diseases like leishmaniasis. mdpi.com Structure-activity relationship studies are helping to optimize the quinoline scaffold to create more potent and selective antileishmanial compounds. mdpi.com

Neurotherapeutics: The ability of quinoline-based compounds to cross the blood-brain barrier and interact with neurological targets makes them attractive for treating neurodegenerative diseases, with research advancing in areas like neurology and psychiatry. bohrium.commdpi.com

This ongoing research ensures that quinoline and its derivatives, including this compound, will remain a vital area of investigation, promising future advancements in the treatment of a wide range of diseases. bohrium.com

Q & A

Q. How does the stability of this compound vary under different storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.